![molecular formula C16H17NOS B5861157 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine, also known as MNCP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MNCP is a thioamide compound that contains a pyrrolidine ring and a naphthalene moiety. It is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism.
Mécanisme D'action
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine inhibits ACAT by binding to the active site of the enzyme. It forms a covalent bond with the thiol group of cysteine residues in the active site, which prevents the binding of the substrate. This leads to a decrease in the formation of cholesteryl esters, which are the precursors of lipoproteins.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has been shown to have several biochemical and physiological effects. It has been shown to decrease the formation of lipoproteins in vitro and in vivo. This can lead to a decrease in the accumulation of cholesterol in the arterial wall, which can be beneficial in the treatment of atherosclerosis. 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has also been shown to have anti-inflammatory effects. It can decrease the expression of inflammatory cytokines and adhesion molecules, which can be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has several advantages as a tool for scientific research. It is a potent inhibitor of ACAT, which makes it a valuable tool for studying cholesterol metabolism. It has also been shown to have anti-inflammatory effects, which can be beneficial in the study of inflammatory diseases. However, 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has some limitations as well. It is a thioamide compound, which can be unstable in some conditions. It also has a relatively short half-life, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine. One area of interest is the development of more stable analogs of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine. This could lead to compounds with improved properties for use in scientific research. Another area of interest is the study of the effects of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine on other enzymes involved in cholesterol metabolism. This could lead to a better understanding of the role of ACAT in cholesterol metabolism and the development of new therapies for cardiovascular diseases. Finally, the study of the anti-inflammatory effects of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine could lead to the development of new therapies for inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine involves the reaction of 4-methoxy-1-naphthyl isothiocyanate with pyrrolidine in the presence of a base. The reaction proceeds through nucleophilic attack of the pyrrolidine nitrogen on the isothiocyanate carbon, followed by cyclization to form the pyrrolidine ring. The resulting compound is purified by column chromatography to obtain pure 1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine.
Applications De Recherche Scientifique
1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of ACAT, which makes it a valuable tool for studying cholesterol metabolism. ACAT is an enzyme that is responsible for esterifying cholesterol, which is a critical step in the formation of lipoproteins. Inhibition of ACAT can lead to a decrease in the formation of lipoproteins, which can be beneficial in the treatment of atherosclerosis and other cardiovascular diseases.
Propriétés
IUPAC Name |
(4-methoxynaphthalen-1-yl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-18-15-9-8-14(12-6-2-3-7-13(12)15)16(19)17-10-4-5-11-17/h2-3,6-9H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFNDBYWXDONGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5861077.png)
![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)
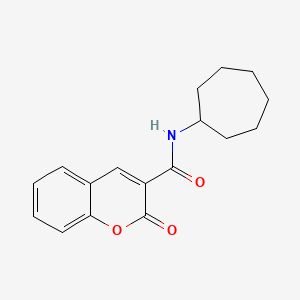
![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
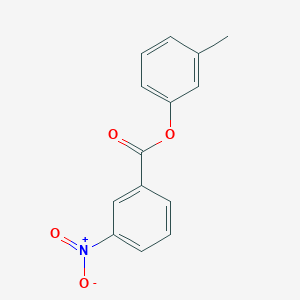
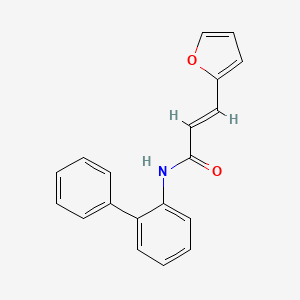
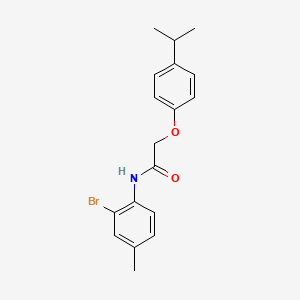
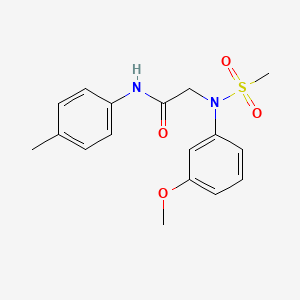
![2-[(4-chloro-2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5861145.png)
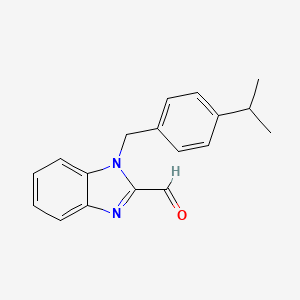
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
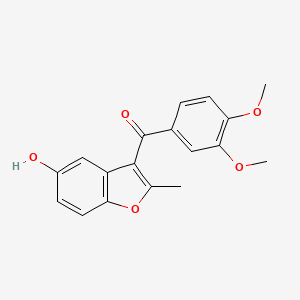
![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)